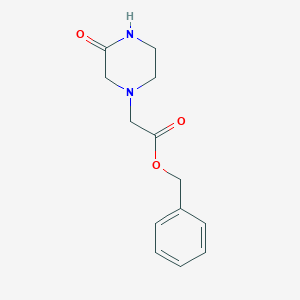

Benzyl (3-oxo-1-piperazinyl)acetate

Description

Overview of Piperazinone-Containing Scaffolds in Organic Synthesis and Medicinal Chemistry

Piperazinone and its derivatives are a significant class of heterocyclic compounds that feature a six-membered ring containing two nitrogen atoms and a ketone group. This structural motif is considered a "privileged scaffold" in medicinal chemistry because it is found in a multitude of biologically active compounds with diverse therapeutic properties. unesp.bropenmedicinalchemistryjournal.com The presence of nitrogen atoms allows for the modulation of physicochemical properties such as basicity and solubility, while the carbonyl group and the ring structure provide a rigid framework that can be strategically functionalized to interact with specific biological targets. nih.govresearchgate.net

The versatility of the piperazinone scaffold has led to its incorporation into a wide array of pharmaceutical agents, including those with anticancer, antimicrobial, and anti-inflammatory activities. ontosight.ai For instance, derivatives of piperazine (B1678402) have been investigated for their potential to inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease. researchgate.net Furthermore, the piperazinone ring can be synthesized through various established methods, making it an attractive and accessible building block for the creation of compound libraries for high-throughput screening.

Rationale for Investigating the Benzyl (B1604629) (3-oxo-1-piperazinyl)acetate Structure

The specific structure of Benzyl (3-oxo-1-piperazinyl)acetate presents a compelling case for detailed investigation. The rationale for its study lies in the synergistic combination of its constituent parts. The piperazin-2-one (B30754) core provides a robust and versatile platform for molecular design. The benzyl group, attached via an ester linkage, is a common feature in many biologically active molecules and can participate in various non-covalent interactions with biological macromolecules.

Structural Context within Related Piperazine Derivatives and Functionalized Acetates

This compound can be contextualized within the broader families of piperazine derivatives and functionalized acetates. It is structurally related to a variety of N-substituted piperazinones that have been synthesized and evaluated for their biological activities. For example, the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, an important intermediate for fluoroquinolone antibacterial drugs, shares a similar benzyl-substituted nitrogen-containing heterocyclic core. google.comgoogle.com

The benzyl acetate (B1210297) moiety is a type of functionalized acetate. Such acetates are widely used in organic synthesis as versatile building blocks and synthons. They can participate in a range of chemical transformations, including alkylation and acylation reactions, to introduce new functional groups and build molecular complexity. The synthesis of various heterocyclic and carbocyclic compounds often employs functionalized acetates as key starting materials or intermediates. The presence of the benzyl ester in this compound offers a handle for further chemical modification, for instance, through debenzylation to reveal a carboxylic acid, which can then be coupled with other molecules.

Chemical Compound Information

| Compound Name |

| This compound |

| N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride |

| 1-benzyl-3-piperidone hydrochloride |

| Benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate |

| 4-(substituted)-3-oxo-piperazine-1-carboxylic acid tert-butyl esters |

| Acetylcholinesterase |

| Fluoroquinolones |

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1629681-76-0 |

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.28 g/mol |

| SMILES | O=C(OCC1=CC=CC=C1)CN2CC(NCC2)=O |

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(3-oxopiperazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12-8-15(7-6-14-12)9-13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFYLZCZUDCRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 3 Oxo 1 Piperazinyl Acetate and Analogues

Retrosynthetic Analysis of the Benzyl (B1604629) (3-oxo-1-piperazinyl)acetate Scaffold

A retrosynthetic analysis of benzyl (3-oxo-1-piperazinyl)acetate (I) reveals several plausible disconnection points, leading to readily available starting materials. The most logical approach involves disconnecting the N1-benzyl bond and the N4-acetic acid benzyl ester moiety from the central piperazin-2-one (B30754) ring. This leads to two primary synthons: piperazin-2-one (II) and benzyl bromide, along with a benzyl acetate (B1210297) synthon.

A further disconnection of the piperazin-2-one ring (II) itself can be envisioned through the cleavage of the amide bond (C3-N4) and the C5-C6 bond. This suggests a convergent synthesis starting from ethylenediamine (B42938) and a glyoxylic acid derivative. An alternative disconnection breaks the N1-C2 and N4-C5 bonds, pointing towards a synthesis from an N-benzylated ethylenediamine derivative and a C2-building block such as a haloacetyl halide.

A key intermediate in a plausible forward synthesis is N-(2-aminoethyl)glycine, which can be cyclized to form the piperazin-2-one ring. The subsequent N-benzylation and N-alkylation with a benzyl acetate derivative would then yield the final product. This strategy offers flexibility in introducing various substituents on the piperazine (B1678402) core.

Precursor Synthesis Strategies for Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of its constituent precursors. These include the substituted piperazin-2-one core, N-benzyl glycine (B1666218) derivatives, and acetate-functionalized moieties.

The piperazin-2-one ring is a common motif in medicinal chemistry and various synthetic routes have been developed for its construction. researchgate.net One prevalent method involves the cyclization of N-(2-aminoethyl)glycine derivatives. rsc.org For instance, peptide nucleic acid (PNA) synthesis often involves the formation of a piperazinone lactam as a side reaction, highlighting the propensity for cyclization of the N-(2-aminoethyl)glycine backbone. nih.gov

Another strategy involves the reductive amination of a β-keto ester with an amine, followed by intramolecular cyclization. Furthermore, tandem reductive amination-transamidation-cyclization reactions provide a one-pot method to produce substituted piperazin-2-ones in good yields. nih.gov This approach involves the reaction of N-(2-oxoethyl)amides with α-amino esters. nih.gov

The Jocic-type reaction of enantiomerically enriched trichloromethyl-substituted alcohols with unsymmetrical primary-secondary 1,2-diamines also offers a pathway to substituted piperazin-2-ones. rsc.org Additionally, N-alkylation of pre-existing piperazin-2-one can be achieved using alkyl halides. google.com

| Method | Starting Materials | Key Features | Reference |

| Cyclization of N-(2-aminoethyl)glycine derivatives | N-(2-aminoethyl)glycine esters | Prone to intramolecular cyclization to form the stable six-membered lactam. | rsc.orgnih.gov |

| Tandem Reductive Amination-Transamidation-Cyclization | N-(2-oxoethyl)amides, α-amino esters | One-pot synthesis with good yields. | nih.gov |

| Jocic-type Reaction | Trichloromethyl-substituted alcohols, 1,2-diamines | Provides access to enantiomerically enriched piperazin-2-ones. | rsc.org |

| N-Alkylation | Piperazin-2-one, Alkyl halides | Direct functionalization of the piperazinone nitrogen. | google.com |

N-benzyl glycine derivatives are crucial for introducing the benzyl group at the N1 position of the piperazinone ring. A common method for their synthesis is the reductive amination of glyoxylic acid with benzylamine (B48309). Another approach involves the N-alkylation of glycine esters with benzyl bromide.

A patented method describes the preparation of N-benzyl glycine ethyl ester by reacting benzylamine with a 2-haloethyl acetate in the presence of a base and a quaternary ammonium (B1175870) salt. researchgate.net This intermediate can then be used in subsequent reactions to build the piperazine ring. For example, it can be reacted with 4-halo-ethyl butyrate (B1204436) to form an intermediate that cyclizes to a piperidone derivative. unesp.br

| Method | Starting Materials | Key Features | Reference |

| N-alkylation | Benzylamine, 2-haloethyl acetate | Direct synthesis of N-benzyl glycine ester. | researchgate.net |

| Reaction with 4-halo-ethyl butyrate | N-benzyl glycine ethyl ester, 4-halo-ethyl butyrate | Forms a precursor for piperidone ring formation. | unesp.br |

The this compound structure features a benzyl acetate group at the N1 position. This moiety can be introduced by reacting the piperazin-2-one nitrogen with a suitable benzyl acetate derivative. A common reagent for this purpose is benzyl bromoacetate (B1195939).

The synthesis of N-[2-(Fmoc)aminoethyl]glycine benzyl ester, a related structure, has been achieved by reacting N-(2-aminoethyl)glycine with benzyl alcohol in the presence of an acid catalyst, or by alkylating a mono-protected ethylenediamine with benzyl bromoacetate. googleapis.com Although these methods are for a different final product, the principles of introducing a benzyl ester moiety are applicable.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in a more convergent and efficient manner. These routes often rely on key cyclization reactions to form the central piperazinone ring.

The formation of the piperazin-2-one ring is the cornerstone of the synthesis of this compound. As mentioned earlier, the intramolecular cyclization of N-substituted N-(2-aminoethyl)glycine derivatives is a highly effective method. rsc.orgnih.gov

In a potential direct synthesis of this compound, one could envision the synthesis of a precursor such as N-benzyl-N-(2-aminoethyl)glycine benzyl ester. This precursor, upon activation of the carboxylic acid, would readily undergo intramolecular cyclization to form the desired piperazin-2-one ring.

An alternative approach involves the reaction of a pre-formed 1-benzylpiperazin-2-one (B112824) with a benzyl haloacetate. A study on the synthesis of azole piperazine derivatives demonstrated the acylation of 1-(substituted-benzyl)piperazine with 2-chloroacetyl chloride, which could be adapted for the synthesis of the target molecule. googleapis.com

Another powerful method is the tandem reductive amination followed by an N,N'-acyl transfer and cyclization. nih.gov This one-pot procedure can efficiently generate substituted piperazin-2-ones from simple starting materials. nih.gov

| Cyclization Strategy | Precursor Type | Description | Reference |

| Intramolecular Amidation | N-substituted N-(2-aminoethyl)glycine esters | A free amine on the ethyl group attacks the ester carbonyl to form the six-membered ring. | rsc.orgnih.gov |

| N-Acylation of Piperazinone | 1-Benzylpiperazin-2-one | Reaction with an activated acetic acid derivative, such as benzyl chloroacetate. | googleapis.com |

| Tandem Reductive Amination/Cyclization | N-(2-oxoethyl)amides and amino acid esters | A one-pot reaction forming the piperazinone ring through multiple sequential steps. | nih.gov |

Esterification and Amidation Strategies for Acetate Integration

The synthesis of this compound and its analogues primarily involves the formation of an N-C bond to introduce the benzyl acetate group onto the piperazinone core. The most direct approach is the N-alkylation of piperazin-2-one with a suitable benzyl haloacetate, such as benzyl bromoacetate or benzyl chloroacetate. This reaction falls under the category of nucleophilic substitution, where the secondary amine nitrogen of the piperazinone ring acts as the nucleophile.

Alternatively, amidation strategies are frequently employed for creating a diverse range of analogues. These methods often involve coupling a piperazine-containing fragment with a carboxylic acid. For instance, a common strategy in medicinal chemistry is the amidation of a carboxylic acid with a protected piperazine, such as 1-Boc-piperazine, using standard coupling reagents. nih.gov Following the formation of the amide bond, the protecting group is removed, and the desired acyl group is introduced. nih.gov In the context of this compound, a multi-step synthesis could involve reacting a protected piperazine with an activated acetic acid derivative, followed by deprotection and subsequent benzylation of the carboxylic acid. The formation of the piperazinone ring itself can be achieved before or after the integration of the acetate side chain.

Reaction Conditions and Optimization Parameters

The success of synthesizing this compound and its derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, the type of catalyst or base, reaction temperature, and duration.

Solvents: The choice of solvent is critical and depends on the specific reactants' solubility and reactivity. Dichloromethane (CH2Cl2), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), and dimethylformamide (DMF) are commonly used solvents for such syntheses. derpharmachemica.comresearchgate.netnih.govmdpi.com For N-alkylation reactions, polar aprotic solvents like DMF or ACN are often preferred as they can effectively solvate the cation of the base used while not interfering with the nucleophilic amine.

Catalysts and Bases: In N-alkylation reactions, a base is required to deprotonate the piperazinone nitrogen, enhancing its nucleophilicity. Anhydrous potassium carbonate (K2CO3) is a frequently used inorganic base for this purpose, often in conjunction with a solvent like DMF. derpharmachemica.comnih.gov Organic bases such as triethylamine (B128534) (Et3N) are also employed. unesp.br For amidation reactions that form the core structure of analogues, coupling reagents are essential. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) acs.org and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) facilitate the formation of the amide bond from a carboxylic acid and an amine. mdpi.com In some complex syntheses, palladium-based catalysts have been used for Buchwald-Hartwig amination to form N-arylpiperazine structures. mdpi.com

Temperature and Reaction Time: Reaction temperatures can vary widely, from room temperature to elevated temperatures under reflux. researchgate.netnih.gov The synthesis of benzyl acetate itself via esterification has been optimized at temperatures around 110°C. researchgate.net The thermal conditions are chosen to provide sufficient energy to overcome the activation barrier without causing decomposition of reactants or products. Reaction times are consequently variable, ranging from a few hours to over 24 hours, and are typically monitored by techniques like Thin-Layer Chromatography (TLC) to determine completion. nih.govmuni.cz

The table below summarizes typical reaction conditions for the synthesis of piperazine derivatives, illustrating the interplay of these parameters.

| Reaction Type | Catalyst / Base | Solvent | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|

| N-Alkylation | K2CO3 | DMF | Not specified | Not specified | derpharmachemica.com |

| DABCO Ring Cleavage | K2CO3 | THF | 90 | 16 | nih.gov |

| Acylation | CDI | Not specified | Not specified | Not specified | acs.org |

| Petasis Reaction (Microwave) | None | ACN / CH2Cl2 | Not specified | <1 | researchgate.net |

| Esterification | [EMIM][HSO4] | Solvent-free | 110 | 4-8 | researchgate.net |

| Acylation | Et3N | THF | Room Temp | 7 | unesp.br |

Green Chemistry Approaches in Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds like piperazines to reduce environmental impact. researchgate.net These approaches focus on improving efficiency, minimizing waste, and using less hazardous materials.

Microwave-Assisted Synthesis: One of the most effective green strategies is the use of microwave irradiation as an energy source. For piperazine derivatives, microwave-assisted synthesis has been shown to dramatically reduce reaction times from many hours under conventional heating to just a few minutes, while also providing excellent product yields. derpharmachemica.comresearchgate.net

Alternative Solvents and Solvent-Free Conditions: The development of syntheses that use environmentally benign solvents or no solvent at all is a key goal of green chemistry. Ionic liquids, such as 1-Ethyl-3-methylimidazolium hydrogen sulfate (B86663) ([EMIM][HSO4]), have been successfully used as recyclable catalysts for related esterification reactions, sometimes under solvent-free conditions. researchgate.net One-pot, multicomponent reactions are also being developed under solvent-free conditions, which simplifies procedures and reduces solvent waste. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that contains portions of all the initial components. This approach adheres to green principles by maximizing atom and step economy, reducing the need for purification of intermediates, and lowering energy consumption and waste production. nih.gov The Petasis reaction, a type of MCR, has been used to synthesize piperazine analogues with high yields in short reaction times. researchgate.net

Photoredox Catalysis: Modern synthetic methods also include photoredox catalysis, which uses light to initiate chemical reactions. This technique is considered a green approach, especially when using organic photocatalysts instead of those based on expensive and potentially toxic transition metals. mdpi.com This method has been applied to the C-H functionalization of piperazines, offering a sustainable route to new analogues. mdpi.com

The following table compares conventional methods with green chemistry approaches for piperazine synthesis.

| Parameter | Conventional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication | derpharmachemica.com, researchgate.net |

| Solvents | Volatile organic solvents (e.g., Toluene, DMF) | Green solvents (e.g., water, ethanol), Ionic Liquids, Solvent-free | derpharmachemica.com, researchgate.net, nih.gov |

| Efficiency | Multi-step synthesis with intermediate purification | One-pot, multicomponent reactions (MCRs) | researchgate.net, nih.gov |

| Catalysis | Stoichiometric reagents, heavy metal catalysts | Recyclable catalysts, organic photocatalysts | mdpi.com, researchgate.net |

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is an achiral molecule, introducing substituents onto the piperazinone ring creates stereocenters, making stereoselective synthesis a critical consideration for developing specific analogues. The biological activity of such compounds is often highly dependent on their stereochemistry. researchgate.netresearchgate.net

The most common strategy for achieving stereoselectivity is to utilize the "chiral pool," employing readily available, enantiomerically pure starting materials like α-amino acids to construct the chiral piperazinone scaffold. researchgate.netresearchgate.net This approach allows the stereochemistry of the starting material to dictate the configuration of the final product.

Several key reactions are employed to control stereochemistry during the synthesis of piperazinone analogues:

Stereoselective Reduction: The reduction of a ketone or imine intermediate is a common step where stereochemistry can be controlled. For example, the stereoselective reductive amination of ketone precursors using sodium cyanoborohydride (NaBH3CN) can be challenging, but the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)4) has been shown to successfully control the diastereoselectivity of the reaction, affording specific stereoisomers. acs.orgebi.ac.uk

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity. For instance, cinchona alkaloid derivatives have been used as phase-transfer catalysts in aza-Michael cyclizations to produce chiral piperazinone intermediates with high enantiomeric excess. mdpi.com

Iodocyclization: A short and stereoselective route to substituted 2-oxopiperazines has been developed using iodocyclization as a key step, starting from α-amino acids. researchgate.net

The following table highlights various strategies for the stereoselective synthesis of piperazinone analogues.

| Method | Key Reagents/Strategy | Starting Material Example | Outcome | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Use of natural α-amino acids | L-Glutamic Acid, D-Phenylalanine | Stereopure γ-amino acids for peptide synthesis | researchgate.net |

| Diastereoselective Reduction | Reductive amination with NaBH3CN / Ti(OiPr)4 | Ketone precursors | Control of diastereoselectivity in amine formation | acs.org, ebi.ac.uk |

| Asymmetric Phase-Transfer Catalysis | Aza-Michael cyclization with cinchona alkaloid catalyst | Acyclic precursors | Enantioenriched piperazinone core (>99% ee after crystallization) | mdpi.com |

| Iodocyclization | Iodine-mediated ring closure | Derivatives of α-amino acids | Chiral substituted 2-oxopiperazines | researchgate.net |

| Asymmetric Lithiation | Direct functionalization of N-Boc piperazine | N-Boc piperazine | Enantiopure α-substituted piperazines | scispace.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of benzyl (B1604629) (3-oxo-1-piperazinyl)acetate, offering detailed insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of benzyl (3-oxo-1-piperazinyl)acetate reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons of the benzyl group typically appear in the downfield region due to the deshielding effect of the benzene (B151609) ring. The methylene (B1212753) protons of the benzyl group and the piperazine (B1678402) ring exhibit characteristic shifts that are crucial for structural assignment.

¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic Protons (C₆H₅) | 7.30-7.40 | Multiplet | |

| Benzyl CH₂ | 5.16 | Singlet | |

| Piperazine Ring CH₂ | 4.15 | Singlet | |

| Piperazine Ring CH₂ | 3.40 | Triplet | 5.5 |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its chemical environment. The carbonyl carbons, such as the one in the ester and the one in the piperazinone ring, are typically found at the downfield end of the spectrum.

¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Ester Carbonyl | 169.1 |

| Piperazinone Carbonyl | 165.8 |

| Aromatic C (Quaternary) | 135.4 |

| Aromatic CH | 128.6 |

| Aromatic CH | 128.4 |

| Aromatic CH | 128.3 |

| Benzyl CH₂ | 67.4 |

| Piperazine Ring CH₂ | 50.1 |

| Piperazine Ring CH₂ | 48.6 |

To unambiguously confirm the structure of this compound, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For example, it would show a correlation between the two triplet signals of the piperazine ring protons, confirming their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and their directly attached carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular framework, for instance, by showing a correlation from the benzyl CH₂ protons to the ester carbonyl carbon and the quaternary aromatic carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its structure.

HRMS provides a highly accurate measurement of the molecular mass of the compound. This allows for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₆N₂O₃), the calculated exact mass is 248.1161 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule is typically observed as the protonated species [M+H]⁺. Therefore, in the ESI-MS spectrum, a prominent peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton.

ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 249.1234 | 249.1 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. Although a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structural components and data from analogous compounds like Benzyl 3-oxopiperazine-1-carboxylate. nih.gov

Key functional groups in this compound include the ester carbonyl, the amide carbonyl, the C-N bonds of the piperazine ring, and the aromatic benzyl group. The lactam (amide) carbonyl (C=O) stretching vibration is expected to produce a strong absorption band in the region of 1650-1680 cm⁻¹. The ester carbonyl (C=O) stretching vibration typically appears at a higher frequency, around 1735-1750 cm⁻¹. The C-O stretching of the ester group will likely show a strong band in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzyl group are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring and the acetate (B1210297) methylene group would appear just below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine ring is expected in the 3200-3400 cm⁻¹ range. nih.govvscht.cz

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3200-3400 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Ester C=O Stretch | 1735-1750 | Strong |

| Amide C=O Stretch | 1650-1680 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-O Stretch (Ester) | 1200-1300 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring of the benzyl group is expected to produce strong signals in the Raman spectrum. Specifically, the aromatic C=C stretching vibrations should appear in the 1580-1610 cm⁻¹ region, and the ring breathing mode around 1000 cm⁻¹. ultraphysicalsciences.org

The carbonyl stretching vibrations (both ester and amide) are also Raman active, though their intensities can vary. The symmetric stretching of the piperazine ring would also be more prominent in the Raman spectrum compared to the IR spectrum. As with the IR data, specific experimental Raman data for the title compound is not available, but analysis of related piperazine derivatives provides a basis for prediction. bohrium.comresearchgate.netdergipark.org.tr

Table 2: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3070 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Ester C=O Stretch | 1730-1750 | Medium |

| Amide C=O Stretch | 1640-1670 | Medium |

| Aromatic C=C Stretch | 1580-1610 | Strong |

| Piperazine Ring Breathing | ~1000 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported, analysis of related piperazinone derivatives provides insight into the likely crystal packing and conformation. For example, crystallographic studies of other functionalized piperazinones often reveal that they crystallize in common space groups such as P-1 (triclinic) or P2₁/c (monoclinic). nih.govmdpi.com The unit cell parameters would be dependent on the specific packing of the molecules, influenced by factors like hydrogen bonding and van der Waals interactions.

Table 3: Hypothetical Crystal Data for this compound based on Analogous Structures

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 95-105 |

| γ (°) | 90 |

Note: These values are illustrative and based on typical ranges for similar organic molecules.

The molecular structure of this compound contains both hydrogen bond donors (the N-H group of the piperazine ring) and acceptors (the carbonyl oxygen atoms of the ester and amide groups). This allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's conformation. An intramolecular hydrogen bond could potentially form between the N-H proton and the ester carbonyl oxygen, leading to a more compact, folded conformation. nih.govmdpi.com

Conformational Analysis in the Crystalline State

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that to date, the crystal structure of this compound has not been experimentally determined and deposited. Consequently, detailed research findings and specific data tables regarding its conformation in the crystalline state are not available.

The conformational analysis of a molecule in its crystalline state is predicated on the availability of its crystal structure, which is typically determined through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which crucial conformational parameters such as bond lengths, bond angles, and torsion angles can be derived. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which stabilize the crystal lattice and influence the molecular conformation.

Without experimental crystallographic data for this compound, any discussion on its specific solid-state conformation, including detailed data tables of bond parameters and intermolecular contacts, would be purely speculative. The generation of such data would require the successful crystallization of the compound and subsequent X-ray crystallographic analysis.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical investigation of molecules, balancing computational cost with high accuracy. DFT calculations for Benzyl (B1604629) (3-oxo-1-piperazinyl)acetate have been crucial in understanding its electronic nature and predicting its spectroscopic signatures.

The foundational step in the computational study of Benzyl (3-oxo-1-piperazinyl)acetate involves the optimization of its molecular geometry and the elucidation of its electronic structure. Using DFT methods, such as the B3LYP hybrid functional combined with a 6-311G(d,p) basis set, the most stable three-dimensional arrangement of the atoms in the molecule can be determined. nih.gov This process minimizes the energy of the molecule, providing a theoretical equilibrium structure in the gas phase. nih.gov

These calculations reveal the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. For instance, the piperazinone ring is predicted to adopt a specific conformation, and the orientation of the benzyl acetate (B1210297) group relative to this ring is established. The electronic structure, which describes the distribution of electrons within the molecule, is also detailed, highlighting regions of high and low electron density. This information is fundamental to understanding the molecule's reactivity and intermolecular interactions.

| Parameter | Predicted Value |

|---|---|

| C=O (amide) bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.36 Å |

| C=O (ester) bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.35 Å |

| Piperazinone Ring Conformation | Twisted-chair |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. youtube.com For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, such as the benzyl group and the nitrogen atoms, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl groups of the piperazinone and acetate moieties, suggesting these areas are susceptible to nucleophilic attack. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. rsc.orgescholarship.org A large HOMO-LUMO gap implies high stability, while a smaller gap suggests greater reactivity. DFT calculations provide quantitative values for these energies, allowing for a predictive assessment of the molecule's chemical behavior. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model. mdpi.com For this compound, DFT can be used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. d-nb.inforesearchgate.net

The calculated NMR chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in the molecule can aid in the assignment of experimental spectra. d-nb.info Similarly, the prediction of IR frequencies corresponding to the vibrational modes of the molecule, such as the stretching of the C=O and N-H bonds, can help in the interpretation of the experimental IR spectrum. mdpi.com Discrepancies between the predicted and experimental spectra can often be reconciled by considering solvent effects or by refining the computational methodology.

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (amide N-H) | ~7.5 ppm |

| ¹³C NMR Chemical Shift (amide C=O) | ~168 ppm |

| IR Frequency (amide C=O stretch) | ~1680 cm⁻¹ |

| IR Frequency (ester C=O stretch) | ~1740 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can explore the different conformations accessible to the molecule at a given temperature. nih.gov

These simulations can reveal the flexibility of the piperazinone ring and the rotational freedom of the benzyl acetate group. By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape might change in different environments and how this could affect its biological activity or material properties.

Reactivity Prediction through Computational Methods

Computational methods are also employed to predict the chemical reactivity of this compound. By calculating various reactivity descriptors, a quantitative assessment of its electrophilic and nucleophilic character can be made. biointerfaceresearch.com

The Parr functions, derived from conceptual DFT, are powerful tools for predicting the most likely sites for electrophilic and nucleophilic attack within a molecule. These functions are related to the changes in electron density when an electron is added to or removed from the system.

For this compound, the analysis of the electrophilic Parr function would highlight the atoms most susceptible to attack by a nucleophile. These are typically the carbon atoms of the carbonyl groups, which are electron-deficient. Conversely, the nucleophilic Parr function would identify the atoms most likely to react with an electrophile, such as the nitrogen atoms and the aromatic ring of the benzyl group. This detailed analysis provides a more nuanced picture of reactivity than FMO theory alone and can be invaluable in predicting the outcome of chemical reactions.

| Descriptor | Predicted Value |

|---|---|

| Electrophilicity Index (ω) | 1.5 eV |

| Electrodonating Power (ω⁻) | 2.8 eV |

| Electroaccepting Power (ω⁺) | 0.9 eV |

Natural Bond Orbital (NBO) Analysis

For a molecule like this compound, NBO analysis would be expected to reveal significant delocalization of electron density. Key interactions would likely involve the lone pair electrons of the nitrogen and oxygen atoms and the π-orbitals of the benzyl group and the carbonyl group.

Expected Key NBO Interactions:

n → π* interactions: The lone pair electrons on the nitrogen atoms of the piperazine (B1678402) ring, as well as the oxygen of the carbonyl group, would likely participate in hyperconjugative interactions with the antibonding π* orbitals of the carbonyl group and the aromatic ring. These interactions contribute to the stabilization of the molecule.

π → π* interactions: Electron delocalization from the π-orbitals of the benzene (B151609) ring to the π* orbitals of the carbonyl group is also anticipated. This would indicate a degree of electronic communication between the benzyl substituent and the piperazinone core.

Intramolecular Hydrogen Bonding: Although not a primary focus of NBO analysis, the presence of N-H and C=O groups could lead to intramolecular hydrogen bonding, which would be reflected in the NBO data through specific donor-acceptor interactions.

Table of Predicted NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C=O) | High |

| LP (O) | σ* (N-C) | Moderate |

| π (C=C) of Benzyl | π* (C=O) | Moderate |

| LP (N) | σ* (C-C) of Benzyl | Low |

Note: This table is predictive and based on the analysis of structurally similar compounds. The values for E(2) represent the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital.

Modification of the Piperazinone Ring

N-Alkylation and N-Acylation Reactions

The secondary amine within the piperazinone ring is a primary site for functionalization. N-alkylation and N-acylation reactions are common strategies to introduce a variety of substituents at this position.

N-Alkylation: Direct N-alkylation of the piperazinone nitrogen can be achieved using various alkylating agents. For instance, α-hydroxynitriles have been used to directly N-alkylate similar heterocyclic compounds like 2-pyrrolidinone (B116388) and 2-piperidinone in high yields. redalyc.org This method could potentially be adapted for this compound.

N-Acylation: The nitrogen atom can also undergo acylation. For example, the acylation of N-4 in related 3-substituted 2-oxopiperazine systems has been reported as a key step in the synthesis of tripeptide analogues. researchgate.netresearchgate.net

Functionalization at Other Positions of the Piperazinone Core

Beyond the nitrogen atoms, the carbon skeleton of the piperazinone ring can also be functionalized. Recent advancements have focused on the direct C–H functionalization of the piperazine ring, which was previously a significant challenge. researchgate.netnsf.gov

C-H Functionalization: Photoredox catalysis has emerged as a powerful tool for the C–H functionalization of piperazines. researchgate.netnsf.govmdpi.com For instance, carbamate-protected piperazines can undergo C–H alkylation via the coupling of α-carbamyl radicals with α,β-unsaturated carbonyl compounds using organic photocatalysts like acridinium (B8443388) salts. mdpi.com This approach allows for chemoselective α-C–H alkylation. mdpi.com

α-Lithiation: Direct α-lithiation of N-Boc protected piperazines is a viable method for introducing substituents at the C2 position, particularly for C2-acyl substitution. mdpi.comnsf.gov

Transformations of the Benzyl Ester Moiety

The benzyl ester group is another key functional handle in the molecule, offering several avenues for chemical modification.

Ester Hydrolysis and Transesterification

The ester linkage is susceptible to cleavage and transformation under various conditions.

Ester Hydrolysis: Benzyl esters can be hydrolyzed to the corresponding carboxylic acids. This can be achieved through saponification or catalytic hydrogenation. scite.aiarchive.org Alkaline hydrolysis of benzyl benzoate (B1203000) using solid catalysts like alumina-silicate microspheres in aqueous sodium hydroxide (B78521) has been studied, providing a method for cleavage under specific conditions. researchgate.net

Transesterification: Benzyl esters can undergo transesterification with other alcohols. rsc.orgrsc.org For example, the acid-catalyzed alcoholysis of benzyl acetate has been performed in glycerol, which acts as both a green solvent and an acyl acceptor. teknoscienze.com Potassium cyanide in benzyl alcohol can also catalyze the transesterification of benzyl esters attached to a solid support. cdnsciencepub.com A one-pot transformation of benzyl esters to other esters, amides, and anhydrides has been developed using ferric(III) chloride as a catalyst. rsc.orgrsc.orgresearchgate.net

Reductions and Oxidations of the Benzyl Group

The benzyl group itself can be the target of reduction and oxidation reactions.

Reduction: The benzyl group is a commonly used protecting group in organic synthesis and can be removed by catalytic hydrogenation. wikipedia.org Catalytic transfer hydrogenation using reagents like triethylsilane and palladium on carbon (Pd-C) offers a mild and efficient method for the deprotection of benzyl groups. organic-chemistry.org This method is often rapid, proceeding at room temperature under neutral conditions. organic-chemistry.org Another effective hydrogen donor for catalytic transfer hydrogenation in the presence of Pd/C is 2-propanol. cdnsciencepub.com

Oxidation: The benzylic position is susceptible to oxidation. libretexts.org Alkylbenzenes can be oxidized to benzoic acids using strong oxidizing agents like potassium permanganate. libretexts.org Furthermore, benzyl chlorides and bromides can be directly oxidized to the corresponding benzoic acids using 30% hydrogen peroxide with a catalyst like sodium tungstate. organic-chemistry.org Electrocatalytic oxidation of benzyl alcohol to benzoic acid has also been achieved with high selectivity at low potential using a PtZn-ZnOx catalyst. acs.org

Reactions Involving the Acetate Side Chain

The acetate side chain provides another point for chemical modification, primarily at the α-carbon.

Alkylation of Enolates: The α-carbon of the acetate group, being adjacent to the carbonyl, can be deprotonated to form an enolate. This enolate can then act as a nucleophile in SN2 reactions with alkyl halides, leading to the formation of a new C-C bond. masterorganicchemistry.comfiveable.mechemistrysteps.com This alkylation is a powerful tool for introducing various substituents at this position. masterorganicchemistry.comfiveable.mechemistrysteps.comyoutube.com For unsymmetrical ketones, the regioselectivity of alkylation (at the more or less substituted α-carbon) can be controlled by the choice of base and reaction conditions. chemistrysteps.com

Interactive Data Table of Reactions

| Moiety | Reaction Type | Reagents and Conditions | Product Type |

| Piperazinone Ring | N-Alkylation | α-hydroxynitriles | N-alkylated piperazinone |

| Piperazinone Ring | N-Acylation | Acylating agents | N-acylated piperazinone |

| Piperazinone Ring | C-H Functionalization | Photoredox catalysts (e.g., acridinium salts), Michael acceptors | C-alkylated piperazinone |

| Benzyl Ester | Hydrolysis | Catalytic hydrogenation; NaOH/solid catalysts | Carboxylic acid |

| Benzyl Ester | Transesterification | Alcohols, acid or base catalyst (e.g., KCN, FeCl3) | Different ester, amide, or anhydride |

| Benzyl Group | Reduction (Deprotection) | Catalytic transfer hydrogenation (e.g., Pd/C, triethylsilane or 2-propanol) | Toluene and the corresponding carboxylic acid |

| Benzyl Group | Oxidation | KMnO4; H2O2/Na2WO4 | Benzoic acid |

| Acetate Side Chain | Alkylation | Strong base (e.g., LDA), alkyl halide | α-alkylated acetate derivative |

Chemical Reactivity and Derivatization Strategies

The structural features of benzyl (3-oxo-1-piperazinyl)acetate, namely the ester and the piperazinone core, offer multiple avenues for chemical modification. These transformations are crucial for developing analogs with tailored biological activities or for creating molecular probes and conjugates.

While this compound itself contains a benzyl ester, it can be hydrolyzed to the corresponding carboxylic acid, (3-oxo-1-piperazinyl)acetic acid. This free carboxylic acid is a key handle for a wide range of derivatization reactions, particularly for conjugation to other molecules and for the introduction of reporter tags. The activation of the carboxylic acid is a common first step, often achieved using coupling reagents to facilitate reaction with nucleophiles.

This derivatization is a widely used strategy in medicinal chemistry and proteomics. For instance, piperazine-based reagents are employed for the derivatization of carboxyl groups on peptides to enhance their ionization efficiency in mass spectrometry. researchgate.net Coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are effective for this purpose. researchgate.net

Furthermore, the carboxylic acid functionality enables conjugation to biomolecules or fluorescent tags. nih.gov This is often accomplished by converting the acid into a more reactive species, such as an active ester or an acid chloride, which then readily reacts with amines or alcohols on the target molecule. nih.govsci-hub.se For example, the introduction of fluorescent dyes like rhodamine can be achieved by first activating the dye's carboxylic acid group with reagents like N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (B28879) (DMAP), followed by reaction with an amine. nih.gov This principle can be reversed, where the piperazinyl acetic acid is activated to react with an amino-functionalized tag. The introduction of moieties like 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) groups can significantly enhance detection in analytical methods. researchgate.net

Table 1: Reagents for Carboxylic Acid Derivatization

| Reagent/System | Purpose | Application Example |

| EDC / HOAt | Amide bond formation | Coupling of piperazine (B1678402) derivatives to peptide carboxyl groups. researchgate.net |

| CDI / DMAP | Active ester formation | Activation of carboxylic acids for reaction with amines. nih.gov |

| Dansyl Chloride | Fluorescent tagging | Derivatization of amines and hydroxyls for HPLC-FLD detection. nih.gov |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | Amide bond formation | Reaction of chiral carboxylic acids with amine-containing reagents. researchgate.net |

The benzyl ester of this compound is susceptible to aminolysis and hydrazinolysis, leading to the formation of amides and hydrazides, respectively. These reactions replace the benzyl alcohol portion of the ester with an amine or hydrazine (B178648) derivative.

Amide Formation: The direct reaction of the ester with an amine to form an amide can be challenging and may require harsh conditions or catalysis. A more common and efficient method involves a two-step process: first, the hydrolysis of the benzyl ester to the free carboxylic acid, followed by a standard peptide coupling reaction with an amine. nih.gov A wide variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or benzotriazole (B28993) derivatives (e.g., HOBt, HATU), can be used to facilitate the formation of the amide bond. nih.govmdpi.com This approach is a cornerstone of medicinal chemistry for building complex molecules and exploring structure-activity relationships. nih.gov

Hydrazide Formation: The corresponding hydrazide, (3-oxo-1-piperazinyl)acetyl-hydrazide, can be synthesized by treating the benzyl ester with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O), typically in a solvent like ethanol (B145695) at reflux temperatures. nih.govcuestionesdefisioterapia.com This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of benzyl alcohol and the formation of the hydrazide. cuestionesdefisioterapia.com Hydrazides are versatile synthetic intermediates themselves and can be further reacted, for example, with carboxylic acids to form diacylhydrazines or cyclized to form heterocyclic structures like 1,3,4-oxadiazoles. nih.govnih.gov

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Reaction | Reagents | Product | Key Features |

| Amide Formation | 1. Base or Acid (Hydrolysis)2. Amine (R-NH₂), Coupling Agent (e.g., EDC) | (3-oxo-1-piperazinyl)acetamide derivative | Two-step process; versatile for creating diverse amide libraries. nih.gov |

| Hydrazide Formation | Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol | (3-oxo-1-piperazinyl)acetyl-hydrazide | Direct conversion from the ester; creates a versatile synthetic intermediate. nih.govcuestionesdefisioterapia.com |

When derivatizing this compound and its analogs, controlling regioselectivity and stereoselectivity is critical, especially when introducing new chiral centers or modifying specific positions on the piperazinone ring.

Regioselectivity: The piperazinone ring in this compound has two nitrogen atoms. The nitrogen at position 1 is an amide, making it significantly less nucleophilic than the secondary amine nitrogen at position 4. Therefore, reactions involving electrophiles, such as alkylating or acylating agents, will overwhelmingly occur at the N4 position. This inherent difference in reactivity allows for highly regioselective derivatization at the secondary amine without the need for protecting groups on the N1 amide nitrogen. rsc.org

Stereoselectivity: The piperazinone scaffold is often used in the synthesis of chiral molecules. acs.org If the piperazinone ring itself is chiral (e.g., substituted at positions 2, 5, or 6), the introduction of a new substituent can proceed with diastereoselectivity. For instance, the alkylation of a chiral piperazinone can result in the preferential formation of one diastereomer over the other. clockss.org The stereochemical outcome is often influenced by the existing stereocenters, the nature of the electrophile, and the reaction conditions. clockss.orgrsc.org In multicomponent reactions used to form chiral piperazinones, the choice of substrates, such as the amino acid used, can control whether a cis or trans substituted product is formed. acs.org Furthermore, photocatalyzed epimerization techniques have been developed to convert less stable piperazine diastereomers into their more thermodynamically favored isomers, providing a method for stereochemical editing. nih.gov

Table 3: Factors Influencing Selectivity in Piperazinone Derivatization

| Selectivity Type | Influencing Factors | Outcome |

| Regioselectivity | Inherent nucleophilicity difference between N1 (amide) and N4 (amine) | Electrophilic attack occurs preferentially at the N4 position. rsc.org |

| Stereoselectivity | Existing stereocenters, choice of reactants (e.g., amino acids), reaction conditions | Preferential formation of cis or trans diastereomers; diastereoselective alkylation. acs.orgclockss.org |

| Stereochemical Editing | Photocatalyzed epimerization | Conversion of a less stable stereoisomer to the more stable one. nih.gov |

Applications in Organic Synthesis As a Building Block

Role as a Precursor for Advanced Heterocyclic Systems

The 3-oxopiperazine framework of benzyl (B1604629) (3-oxo-1-piperazinyl)acetate serves as a versatile starting point for the synthesis of more complex, fused, and substituted heterocyclic systems. The reactivity of the nitrogen atoms and the carbonyl group can be exploited to build upon the existing ring. For instance, the secondary amine is amenable to N-alkylation or N-arylation, while the lactam moiety can undergo various modifications.

One common transformation is the construction of bicyclic structures. For example, derivatives of 3-oxopiperazine can be used to synthesize pyrrolo[1,2-a]pyrazines. This is achieved through a reaction sequence involving the initial modification of the piperazinone, followed by an intramolecular cyclization. A preparatively convenient method has been developed for the synthesis of novel 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids starting from (3-oxopiperazine-2-ylidene)ethanoates. bohrium.com

Furthermore, the 3-oxopiperazine core is a key component in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. The rigidified backbone of the piperazinone can be used to create conformationally constrained analogues of bioactive peptides, which can lead to improved pharmacological properties. A notable example is the synthesis of 2-oxopiperazine-based peptidomimetics as potential PAR1 antagonists. core.ac.uk

The synthesis of such advanced heterocyclic systems often involves multi-step reaction sequences, as illustrated in the table below, which showcases a general approach to the diversification of the 3-oxopiperazine core.

Table 1: General Synthetic Strategies for Advanced Heterocyclic Systems from 3-Oxopiperazine Precursors

| Starting Material | Reagents and Conditions | Product Class |

|---|---|---|

| N-Boc-3-oxopiperazine | 1. Coupling with aryl halides (e.g., Pd-catalyzed) 2. Deprotection | N-Aryl-3-oxopiperazines |

| (3-Oxopiperazine-2-ylidene)ethanoate | 2-Bromo-1,1-diethoxyethane | 1-Oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines |

| Protected α-amino aldehydes and amino acid esters | 1. Modified Strecker reaction 2. Reductive cyclization (e.g., Ni Raney, H₂) | Polysubstituted 2-oxopiperazines |

Scaffold for Combinatorial Library Synthesis

The structural features of benzyl (3-oxo-1-piperazinyl)acetate make it an ideal scaffold for the generation of combinatorial libraries, which are large collections of related compounds that can be screened for biological activity. The piperazine (B1678402) ring system is frequently found in biologically active compounds and is considered a privileged scaffold in medicinal chemistry. mdpi.com

The key to its utility in combinatorial synthesis lies in the ability to introduce diversity at multiple points of the molecule. The secondary amine at the N4 position can be readily acylated, alkylated, or used in reductive amination reactions with a wide variety of aldehydes and ketones. The ester group, following its hydrolysis to the corresponding carboxylic acid, can be coupled with a diverse set of amines to form a library of amides.

Solid-phase synthesis is a particularly powerful technique for constructing combinatorial libraries based on piperazinone scaffolds. In this approach, the scaffold is attached to a solid support (resin), which simplifies the purification of intermediates and allows for the use of excess reagents to drive reactions to completion. For example, a solid-phase synthesis of piperazinone-containing enkephalin mimetics has been developed, demonstrating the feasibility of creating libraries of these compounds for biological screening. acs.org

The general workflow for a combinatorial library synthesis using a piperazinone scaffold is outlined below:

Table 2: Combinatorial Library Synthesis Workflow using a Piperazinone Scaffold

| Step | Description |

|---|---|

| 1. Scaffold Attachment | The piperazinone scaffold is attached to a solid support, often through a linker that can be cleaved at the end of the synthesis. |

| 2. Diversification at N4 | The secondary amine is reacted with a library of building blocks, such as carboxylic acids (to form amides) or sulfonyl chlorides (to form sulfonamides). |

| 3. Diversification at another position | A second point of diversity is introduced, for instance, by modifying a functional group on a substituent. |

| 4. Cleavage and Purification | The final compounds are cleaved from the solid support and purified, typically using high-throughput methods like preparative HPLC. |

A 160-member library was successfully produced by combining novel piperazine scaffolds with eight different sulfonyl chlorides/acid chlorides and ten different amines, with the resulting compounds analyzed by LC-MS showing an average purity of 82%. unm.edu

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The piperazine nucleus is a cornerstone in the development of a wide array of therapeutic agents due to its ability to improve the pharmacokinetic profile of drug candidates. researchgate.nettandfonline.com The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often enhances water solubility and bioavailability. tandfonline.com Consequently, this compound, as a functionalized piperazinone, is a valuable intermediate for the synthesis of compounds with potential pharmacological activity. guidechem.com

The piperazine and piperazinone moieties are found in drugs targeting a broad spectrum of diseases, including cancer, inflammation, and infectious diseases. rjptonline.orgbohrium.comnih.gov The versatility of the piperazinone core allows for its incorporation into a variety of molecular frameworks to modulate their biological activity. For example, the introduction of a piperazine fragment into the C2, C3, and C28 positions of a triterpene core has been shown to lead to high inhibitory activity against different human cancer cell lines.

The synthesis of pharmacologically relevant compounds from piperazinone intermediates often involves coupling the piperazinone core to other bioactive pharmacophores. The secondary amine of this compound can be readily coupled with various carboxylic acids, sulfonyl chlorides, or other electrophiles to generate a diverse range of derivatives.

A notable example is the use of 1-Boc-3-oxopiperazine, a closely related derivative, in the synthesis of imidazopyridine derivatives for the treatment of hyperlipidemia. guidechem.com In this synthesis, the nitrogen atom of the amide group undergoes a coupling reaction to attach an aryl group. guidechem.com

Table 3: Examples of Pharmacologically Active Compound Classes Derived from Piperazinone Scaffolds

| Compound Class | Therapeutic Area |

|---|---|

| Imidazopyridine derivatives | Hyperlipidemia |

| Enkephalin Mimetics | Opioid receptor modulation |

| Thiazole-tethered piperazines | Antimalarial |

| Triterpene-piperazine conjugates | Anticancer |

Derivatization for Analytical Method Development (e.g., LC-MS signal enhancement)

While specific studies on the derivatization of this compound for LC-MS signal enhancement are not widely reported, the general principles of chemical derivatization can be applied to this molecule. The primary goal of such derivatization is to introduce a functionality that improves the ionization efficiency of the analyte in the mass spectrometer, thereby increasing the sensitivity of the analytical method.

For molecules containing secondary amines, like this compound, a common derivatization strategy is to introduce a permanently charged group or a group that is easily ionizable. This is particularly useful for improving detection in electrospray ionization (ESI) mass spectrometry.

One potential derivatization reaction would be the quaternization of the secondary amine with an alkyl halide. This would introduce a permanent positive charge, leading to a significant enhancement of the ESI-MS signal in positive ion mode.

Another approach is to introduce a group with a high proton affinity, such as another basic nitrogen atom. This can be achieved by reacting the secondary amine with a reagent containing a pyridine (B92270) or a similar basic heterocyclic moiety.

The analysis of compound libraries synthesized from piperazine scaffolds is often performed using LC-MS, which has been shown to be effective in confirming the expected products and assessing their purity. unm.edu

Table 4: Potential Derivatization Strategies for LC-MS Signal Enhancement of this compound

| Derivatization Strategy | Reagent Example | Expected Effect on LC-MS Signal |

|---|---|---|

| Quaternization | Methyl iodide | Introduction of a permanent positive charge, enhancing signal in positive ion mode. |

| Dansylation | Dansyl chloride | Introduction of a fluorescent tag and a group with good ionization properties. |

| Acylation with a basic moiety | Picolinic acid (followed by amide coupling) | Introduction of a basic nitrogen atom, increasing proton affinity and signal in positive ion mode. |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of Benzyl (B1604629) (3-oxo-1-piperazinyl)acetate and its derivatives should prioritize efficiency and sustainability, moving away from traditional, often harsh, and wasteful methods. jocpr.com Green chemistry principles offer a valuable framework for this endeavor. researchgate.netdntb.gov.ua Promising areas of research include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including piperazine (B1678402) analogs. researchgate.netijnc.ir Future work could focus on developing a microwave-assisted protocol for the cyclization step in the formation of the 3-oxopiperazine ring or for the esterification to introduce the benzyl acetate (B1210297) group.

Multicomponent Reactions (MCRs): MCRs, such as the Petasis reaction, offer a highly efficient route to complex molecules in a single step, minimizing waste and purification efforts. researchgate.net Research into a novel MCR that could assemble the Benzyl (3-oxo-1-piperazinyl)acetate scaffold from simple starting materials would be a significant advancement.

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters, leading to higher yields, improved safety, and easier scalability. ijnc.ir Developing a flow-based synthesis for this compound could enable its efficient and safe production on a larger scale.

Biocatalysis and Renewable Feedstocks: The use of enzymes as catalysts can offer high selectivity under mild conditions. ijnc.ir Exploring enzymatic routes for the synthesis of the piperazinone core or the chiral resolution of its derivatives could lead to more environmentally friendly processes. Furthermore, investigating the use of renewable starting materials would enhance the sustainability of the synthesis. jocpr.com

Novel Catalytic Systems: The exploration of reusable and environmentally benign catalysts, such as magnetic nanocatalysts or metal-based ionic liquids, could significantly improve the sustainability of the synthesis of piperazine derivatives. gyanvihar.orgnih.gov

Advanced Spectroscopic Characterization Methodologies for Complex Matrices

A thorough understanding of the structure and behavior of this compound, particularly within complex biological or material matrices, requires the application of advanced spectroscopic techniques. ipb.pt Future research should focus on:

Multi-dimensional and Advanced NMR Spectroscopy: While standard 1D ¹H and ¹³C NMR are essential for basic structural confirmation, advanced techniques are needed for unambiguous assignments and conformational analysis. nih.govmdpi.com Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, will be crucial for elucidating the connectivity of the molecule. ipb.pt Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the three-dimensional structure and conformational preferences of the piperazinone ring and its substituents. core.ac.uk

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the elemental composition of the parent compound and its derivatives. nih.gov Techniques like tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which can aid in the structural elucidation of unknown metabolites or degradation products in complex mixtures.

X-ray Crystallography: Obtaining a single crystal X-ray structure would provide the definitive solid-state conformation of this compound. tandfonline.com This information is invaluable for validating computational models and understanding intermolecular packing forces.

The following table outlines advanced spectroscopic techniques and their potential applications in the study of this compound.

| Spectroscopic Technique | Application for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals; confirmation of molecular structure. |

| NOESY/ROESY | Determination of through-space proton-proton proximities to elucidate stereochemistry and conformational preferences. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition; fragmentation studies for structural analysis. |

| FT-IR and Raman Spectroscopy | Identification of functional groups and vibrational modes; study of intermolecular interactions. |

| X-ray Crystallography | Definitive determination of the solid-state three-dimensional structure and molecular packing. |

Integration of Computational and Experimental Studies for Mechanistic Understanding

The synergy between computational chemistry and experimental work is a powerful approach for gaining deep mechanistic insights. nih.gov For this compound, this integrated approach can be applied to:

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict the geometric and electronic properties of the molecule, including its stable conformers, bond lengths, bond angles, and vibrational frequencies. tandfonline.comindexcopernicus.comresearchgate.net These theoretical predictions can then be compared with experimental data from NMR and X-ray crystallography to validate the computational model. tandfonline.com

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the potential energy surfaces of different synthetic routes to this compound. acs.org This can help in understanding the reaction mechanism, identifying transition states, and predicting the most favorable reaction pathways, thus guiding the optimization of synthetic conditions.

Predicting Reactivity and Properties: Computational tools can predict various properties of the molecule, such as its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and reactivity descriptors. indexcopernicus.comresearchgate.net This information can be used to anticipate its chemical behavior and potential interaction with biological targets.

Conformational Analysis: The piperazine ring can adopt different conformations, such as chair and boat forms. researchgate.netijcce.ac.ir Computational studies can map the potential energy surface of the ring inversion and identify the most stable conformations, which is crucial for understanding its biological activity and material properties.

Expanding Derivatization Horizons for New Material and Biological Applications

The true potential of this compound lies in its use as a versatile scaffold for the creation of new molecules with novel properties. bohrium.commdpi.com Future research should explore:

Material Science Applications: The piperazinone core can be functionalized to create novel polymers, metal-organic frameworks (MOFs), or other advanced materials. For instance, introducing polymerizable groups or metal-coordinating moieties could lead to materials with interesting thermal, optical, or electronic properties. The synthesis of metal complexes with piperazine derivatives has already shown promise in creating new materials with potential catalytic or antibacterial properties. bohrium.com

Biological Applications: The piperazine ring is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including anticancer, antibacterial, and antipsychotic effects. encyclopedia.pubtandfonline.comresearchgate.net By modifying the benzyl group, the acetate linker, or the piperazinone ring itself, a library of new derivatives can be synthesized and screened for various biological targets. For example, the introduction of different aryl or heteroaryl groups could lead to compounds with enhanced or novel pharmacological profiles. The hybridization of the piperazine scaffold with other known bioactive motifs is a promising strategy. researchgate.net

Design of Related Scaffolds for In-depth Mechanistic Biological Studies

To systematically explore the structure-activity relationships (SAR) and elucidate the mechanism of action of any potential biological activity, the design and synthesis of related scaffolds are essential. acs.orgplos.org This involves:

Systematic Structural Modifications: A systematic approach to modifying the this compound structure would involve altering the benzyl group with various substituted aromatic and aliphatic moieties, changing the length and nature of the acetate linker, and introducing substituents at different positions of the piperazinone ring.

Bioisosteric Replacements: The principle of bioisosteric replacement can be applied to design analogs with improved potency, selectivity, or pharmacokinetic properties. nih.gov For example, the ester group could be replaced with an amide or other bioisosteric functionalities.

Conformationally Restricted Analogs: The synthesis of conformationally restricted analogs, for instance by introducing bridged structures, can help to identify the bioactive conformation of the molecule and improve its binding affinity to a biological target.

Probing Molecular Interactions: The designed analogs can be used to probe specific interactions with a biological target. For example, the introduction of hydrogen bond donors or acceptors can help to map the binding site of a receptor or enzyme. Molecular docking studies can be used to guide the design of these analogs and predict their binding modes. nih.gov

The following table provides examples of potential structural modifications and their rationale for in-depth mechanistic studies.

| Modification | Rationale | Potential Outcome |

| Varying the substituent on the benzyl group | To probe the role of electronic and steric effects on activity. | Enhanced potency or selectivity. |

| Altering the length of the acetate linker | To optimize the distance between the piperazinone core and the benzyl moiety for optimal target binding. | Improved binding affinity. |

| Introducing substituents on the piperazinone ring | To explore the impact of substitution on conformation and biological activity. | Identification of key structural features for activity. |

| Replacing the ester with an amide | To investigate the effect of a different hydrogen bonding pattern and metabolic stability. | Improved pharmacokinetic properties. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable platform for the development of new medicines and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Benzyl (3-oxo-1-piperazinyl)acetate?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the piperazinyl core via cyclization of diamine precursors under reflux conditions.

- Step 2 : Acetylation using benzyl chloroacetate in dimethylformamide (DMF) as a solvent to enhance reaction efficiency.

- Step 3 : Purification via column chromatography with ethyl acetate/hexane gradients.

Critical parameters include temperature control (60–80°C), catalyst selection (e.g., triethylamine), and solvent polarity adjustments to optimize yields (≥75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and the 3-oxopiperazine moiety (δ 3.5–4.0 ppm for N–CH groups) .

- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm) and N–H bending (~1550 cm) .

- HPLC-MS : Used to assess purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 247) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the ester group.

- Avoid exposure to strong oxidizers, acids, or bases. Stability under ambient conditions is limited (<30 days); periodic purity checks via HPLC are recommended .

Advanced Research Questions

Q. What kinetic models describe the enzymatic synthesis of benzyl acetate derivatives, and how can they be applied to this compound?

- Methodological Answer :

-

Ping-Pong Bi-Bi Mechanism : Applies to lipase-catalyzed transesterification (e.g., Novozym 435 in n-heptane). Key parameters include:

-

Michaelis constants () for benzyl alcohol and vinyl acetate (determined via Lineweaver-Burk plots).

-

Specific enzyme activity (e.g., 0.5–1.2 µmol/min/mg protein).

-

Experimental validation involves varying substrate concentrations and fitting data to the rate equation:

where $A$ and $B$ are substrates <span data-key="40" class="reference-num" data-pages="undefined">4</span>.